Pyrazine 1,4-Dioxide-d4

Mass Spectrometry Stable Isotope Dilution Assay Quantitative Bioanalysis

Matrix effects and analyte interference compromise quantitative MS accuracy. Pyrazine 1,4-Dioxide-d4 solves this as a perfect isotopic internal standard for pyrazine 1,4-dioxide. - +4.02 Da mass shift enables clean MRM transitions with no cross-talk - Deuterated at all four ring positions simplifies ¹H NMR spectra - 98% purity supports ICH/FDA method validation in PK, metabolomics, and environmental exposure studies

Molecular Formula C4H4N2O2
Molecular Weight 116.112
CAS No. 933803-86-2
Cat. No. B588294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazine 1,4-Dioxide-d4
CAS933803-86-2
SynonymsPyrazine N,N’-Dioxide-d4;  Pyrazine Di-N-oxide-d4;  Pyrazine Dioxide-d4; 
Molecular FormulaC4H4N2O2
Molecular Weight116.112
Structural Identifiers
SMILESC1=C[N+](=O)C=CN1[O-]
InChIInChI=1S/C4H4N2O2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D
InChIKeySXTKIFFXFIDYJF-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazine 1,4-Dioxide-d4 Overview


Pyrazine 1,4-Dioxide-d4 (CAS 933803-86-2) is a fully deuterated analog of pyrazine 1,4-dioxide, a heterocyclic N,N'-dioxide compound. Its molecular formula is C4D4N2O2, with a molecular weight of 116.11 g/mol . This stable isotope-labeled compound is specifically designed for use as an internal standard in quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enabling accurate and precise quantification of its non-deuterated counterpart in complex biological and chemical matrices .

Why Pyrazine 1,4-Dioxide-d4 Is Irreplaceable


In quantitative analysis, the use of an internal standard is essential to correct for matrix effects, sample preparation losses, and instrument variability. While the non-deuterated pyrazine 1,4-dioxide (CAS 2423-84-9) can serve as a reference material, it cannot function as a reliable internal standard because it is chromatographically and mass spectrometrically indistinguishable from the analyte [1]. The deuterated analog, Pyrazine 1,4-Dioxide-d4, provides a distinct mass shift (+4.02 Da) that allows for selective detection by MS without interference from the endogenous or target analyte . This isotopic differentiation is critical for the implementation of Stable Isotope Dilution Assays (SIDA), which are the gold standard for accurate quantification in metabolomics, environmental analysis, and pharmaceutical research .

Pyrazine 1,4-Dioxide-d4 Key Differentiators


Mass Spectrometry Differentiation

Pyrazine 1,4-Dioxide-d4 exhibits a monoisotopic mass of 116.052384 Da, which is precisely 4.025107 Da greater than its non-deuterated counterpart, Pyrazine 1,4-Dioxide (monoisotopic mass 112.027277 Da) . This distinct mass shift, resulting from the substitution of four hydrogen atoms with deuterium, allows for baseline chromatographic separation in MS, enabling the deuterated compound to serve as an ideal internal standard in quantitative assays .

Mass Spectrometry Stable Isotope Dilution Assay Quantitative Bioanalysis

Chemical Purity for Internal Standards

Vendor specifications indicate a minimum chemical purity of 98% for Pyrazine 1,4-Dioxide-d4 . This high level of purity is critical for its use as an internal standard, as impurities could introduce analytical variability or interfere with the quantification of the target analyte. In contrast, the unlabeled Pyrazine 1,4-Dioxide is often supplied as a research-grade biochemical with variable purity, making it unsuitable as a precise quantitative standard .

Analytical Chemistry Internal Standard Quality Control

Deuterium Incorporation for NMR Simplification

The replacement of four aromatic protons with deuterium atoms in Pyrazine 1,4-Dioxide-d4 eliminates the corresponding 1H NMR signals, thereby simplifying spectra of complex mixtures and reducing solvent suppression requirements . This property is particularly valuable in metabolomics studies where pyrazine derivatives are investigated. In contrast, the unlabeled compound (C4H4N2O2) contributes to proton signal overlap, complicating spectral interpretation [1].

NMR Spectroscopy Deuterium Labeling Metabolomics

Pyrazine 1,4-Dioxide-d4 Applications


Internal Standard for LC-MS/MS Bioanalysis

In pharmacokinetic and toxicology studies, Pyrazine 1,4-Dioxide-d4 is the ideal internal standard for the accurate quantification of pyrazine 1,4-dioxide in plasma or urine. Its distinct +4 Da mass shift allows for selective MRM (Multiple Reaction Monitoring) transitions without interference from the endogenous analyte, thereby correcting for matrix effects and ensuring assay precision .

NMR Metabolomics and Structural Elucidation

The absence of proton signals from the pyrazine ring simplifies complex 1H NMR spectra of biological extracts or reaction mixtures. Researchers can spike samples with Pyrazine 1,4-Dioxide-d4 as a chemical shift reference or to track metabolic pathways without adding interfering proton resonances .

SIDA for Food and Environmental Analysis

For quantifying trace levels of pyrazine 1,4-dioxide in food products or environmental water samples, the deuterated analog enables SIDA by GC-MS or LC-MS. The high purity (98%) and stable isotopic label provide the accuracy required for regulatory compliance and exposure assessment .

Method Development and Validation

Pyrazine 1,4-Dioxide-d4 serves as a critical tool for developing and validating new analytical methods. Its use as an internal standard allows analysts to assess recovery, matrix effects, and instrument stability across multiple runs, a requirement for method validation per ICH and FDA guidelines .

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